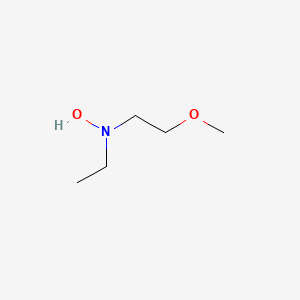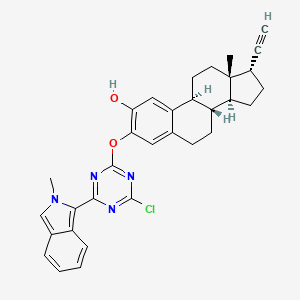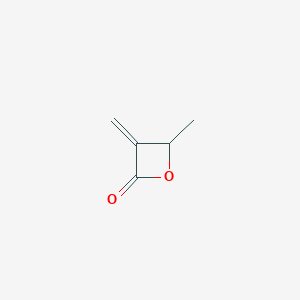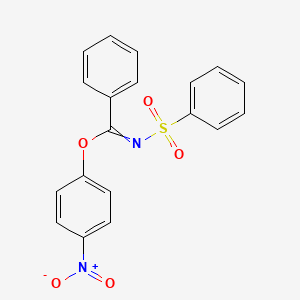![molecular formula C17H20BrNO B14310162 2-[(4-Bromoanilino)methyl]-4-tert-butylphenol CAS No. 112251-32-8](/img/structure/B14310162.png)
2-[(4-Bromoanilino)methyl]-4-tert-butylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Bromoanilino)methyl]-4-tert-butylphenol is an organic compound that features a brominated aniline group attached to a phenol ring with a tert-butyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromoanilino)methyl]-4-tert-butylphenol typically involves a multi-step process. One common method starts with the bromination of aniline to form 4-bromoaniline. This intermediate is then reacted with formaldehyde and 4-tert-butylphenol under acidic conditions to yield the target compound. The reaction conditions often involve the use of a strong acid like hydrochloric acid to facilitate the formation of the imine intermediate, which subsequently undergoes nucleophilic addition to the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a consideration in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Bromoanilino)methyl]-4-tert-butylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group in the brominated aniline can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki coupling.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids.
Major Products
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and anilines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(4-Bromoanilino)methyl]-4-tert-butylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(4-Bromoanilino)methyl]-4-tert-butylphenol involves its interaction with molecular targets such as enzymes and receptors. The brominated aniline group can form hydrogen bonds and other interactions with active sites, while the phenol group can participate in redox reactions. These interactions can modulate the activity of biological pathways, leading to various effects depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromoaniline: A precursor in the synthesis of the target compound.
4-tert-Butylphenol: Another precursor used in the synthesis.
2-[(4-Bromoanilino)methyl]phenol: A structurally similar compound without the tert-butyl group.
Uniqueness
2-[(4-Bromoanilino)methyl]-4-tert-butylphenol is unique due to the presence of both the brominated aniline and tert-butylphenol groups, which confer specific chemical and physical properties
Propiedades
Número CAS |
112251-32-8 |
|---|---|
Fórmula molecular |
C17H20BrNO |
Peso molecular |
334.2 g/mol |
Nombre IUPAC |
2-[(4-bromoanilino)methyl]-4-tert-butylphenol |
InChI |
InChI=1S/C17H20BrNO/c1-17(2,3)13-4-9-16(20)12(10-13)11-19-15-7-5-14(18)6-8-15/h4-10,19-20H,11H2,1-3H3 |
Clave InChI |
PORCKGKPKPSYQC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)O)CNC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Nitro-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine](/img/structure/B14310118.png)
![4-[(4-Cyanophenyl)tellanyl]benzamide](/img/structure/B14310129.png)
![3-[2-[Bis(2-hydroxyethyl)carbamoylamino]ethyl]-1,1-bis(2-hydroxyethyl)urea](/img/structure/B14310130.png)


![Ethyl {[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetate](/img/structure/B14310138.png)

![5-[(5-Amino-6-chloropyrimidin-4-yl)amino]pentan-1-ol](/img/structure/B14310164.png)

